2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid 2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720135
InChI: InChI=1S/C16H23NO5/c1-10-6-7-11(9-13(10)21-5)8-12(14(18)19)17-15(20)22-16(2,3)4/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19)
SMILES: CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC
Molecular Formula: C16H23NO5
Molecular Weight: 309.36 g/mol

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13720135

Molecular Formula: C16H23NO5

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3-(3-methoxy-4-methylphenyl)propanoic acid -

Specification

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
IUPAC Name 3-(3-methoxy-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H23NO5/c1-10-6-7-11(9-13(10)21-5)8-12(14(18)19)17-15(20)22-16(2,3)4/h6-7,9,12H,8H2,1-5H3,(H,17,20)(H,18,19)
Standard InChI Key OHOAWLRSBLXRLK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC
Canonical SMILES CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OC

Introduction

PropertyValueSource
Molecular FormulaC16H23NO5C_{16}H_{23}NO_5
Molecular Weight309.36 g/mol
IUPAC Name3-(3-methoxy-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
SMILESCC(C)(C)OC(=O)NC(Cc1ccc(cc1OC)C)C(=O)O

Synthesis and Purification

Synthetic Pathways

The synthesis of this compound involves sequential protection, coupling, and deprotection steps:

  • Boc Protection: The amine group of the parent amino acid is protected using di-tert-butyl dicarbonate under basic conditions.

  • Aromatic Substitution: Introduction of the 3-methoxy-4-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

  • Carboxylic Acid Activation: The terminal carboxylate is often activated as an ester or mixed anhydride for subsequent peptide bond formation .

Reaction conditions typically require anhydrous solvents (e.g., THF or DMF), temperatures between 0–25°C, and catalytic agents such as DMAP.

Purification Techniques

Chromatography (e.g., silica gel column chromatography) is employed to isolate the product from by-products. Reverse-phase HPLC may enhance purity for biomedical applications .

Structural and Chemical Properties

Functional Group Reactivity

  • Boc Group: Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane .

  • Methoxy-Methylphenyl Group: Electron-donating substituents influence aromatic electrophilic substitution patterns, directing reactivity to the ortho and para positions .

  • Carboxylic Acid: Participates in amide bond formation via activation with carbodiimides (e.g., EDC or DCC) .

Table 2: Comparative Analysis of Related Boc-Protected Amino Acids

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
2-((Boc)amino)-3-(4-methoxyphenyl)propanoic acidC15H21NO5C_{15}H_{21}NO_5295.33Peptide synthesis
2-((Boc)amino)-3-(pyridin-4-yl)propanoic acidC13H18N2O4C_{13}H_{18}N_2O_4266.30Heterocyclic chemistry
3-((Boc)amino)-2,2-dimethyl-3-(3-methylphenyl)propanoic acidC17H25NO4C_{17}H_{25}NO_4307.38Sterically hindered peptides

Applications in Organic Synthesis

Peptide Synthesis

The Boc group’s orthogonality to Fmoc/t-Bu strategies makes this compound valuable in solid-phase peptide synthesis (SPPS). For example, it has been used to incorporate aromatic residues into antimicrobial peptides .

Medicinal Chemistry

The 3-methoxy-4-methylphenyl moiety mimics tyrosine derivatives, enabling its use in kinase inhibitor prototypes. Comparative studies with 4-methoxyphenyl analogs show enhanced lipophilicity (clogP = 2.8 vs. 2.1) .

Comparative Analysis with Related Compounds

Stereochemical Considerations

The (S)-enantiomer of 2-((Boc)amino)-3-(4-methoxyphenyl)propanoic acid demonstrates higher binding affinity to PPARγ (Kd = 0.8 μM vs. 3.2 μM for the (R)-form) . Racemization during synthesis is minimized using HOBt/DIC coupling .

Solubility and Stability

Compared to pyridinyl analogs , the methoxy-methylphenyl group confers greater solubility in apolar solvents (e.g., logS = -3.1 in hexane vs. -4.2 for pyridinyl derivatives) .

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